

# The Development of Fenozolone: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Fenozolone

Cat. No.: B1672526

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## Abstract

**Fenozolone**, a psychostimulant developed in the 1960s, has a historical context rooted in the exploration of pemoline-like compounds. This technical guide provides a comprehensive overview of the development of **Fenozolone**, detailing its history, synthesis, mechanism of action, and the limited preclinical and clinical data available. While quantitative pharmacological data remains scarce in publicly accessible literature, this document synthesizes the existing qualitative information, outlines key experimental protocols, and visualizes putative signaling pathways and synthetic routes to serve as a resource for researchers in pharmacology and drug development.

## History and Development

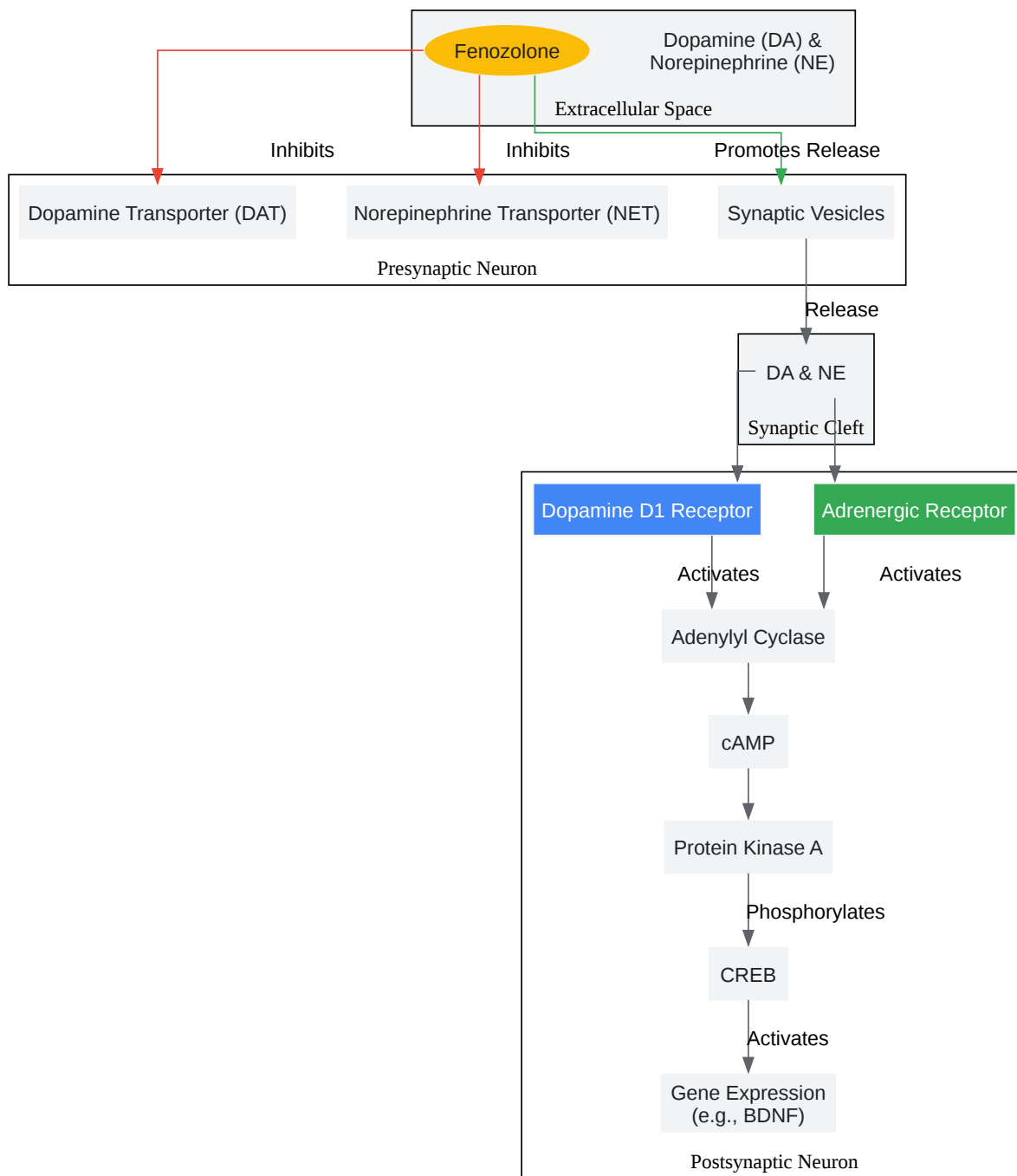
**Fenozolone**, also known by the trade name Ordinator, was developed by Laboratoires Dausse in France during the mid-1960s.<sup>[1][2]</sup> It is a psychostimulant that is structurally related to other pemoline-like central nervous system (CNS) stimulants such as cyclazodone and thozalinone.<sup>[1]</sup> The development of **Fenozolone** was part of a broader effort in medicinal chemistry to create novel psychoactive compounds with potential therapeutic applications.

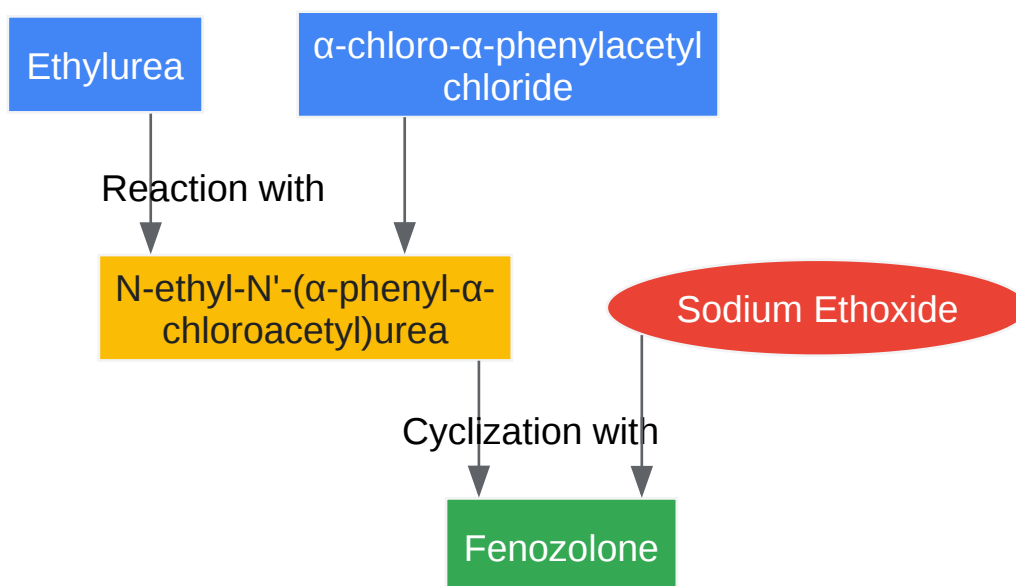
## Mechanism of Action

The primary mechanism of action of **Fenozolone** is understood to be the enhancement of catecholaminergic neurotransmission. It is categorized as a norepinephrine-dopamine releasing agent (NDRA).[1] Furthermore, in vitro studies have demonstrated that **Fenozolone** competitively inhibits the reuptake of norepinephrine in the rat hypothalamus and cortex, and dopamine in the corpus striatum and cortex.[2] This dual action of promoting release and blocking reuptake leads to an increased concentration of these key neurotransmitters in the synaptic cleft, resulting in its stimulant effects. It is noteworthy that this inhibitory effect on catecholamine uptake occurs at higher concentrations than that of d,l-amphetamine.[2] Unlike amphetamine, **Fenozolone** does not appear to significantly inhibit the reuptake of serotonin.[2]

## Signaling Pathways

As a norepinephrine-dopamine releasing agent and reuptake inhibitor, **Fenozolone** is presumed to initiate a cascade of intracellular signaling events downstream of dopamine and norepinephrine receptor activation. While direct studies on **Fenozolone**'s impact on these pathways are not available, the known effects of elevated dopamine and norepinephrine levels suggest the involvement of pathways such as the cAMP response element-binding protein (CREB) signaling cascade. Activation of dopamine D1 receptors, for instance, is known to stimulate cAMP production, leading to the phosphorylation and activation of CREB, a transcription factor involved in neuronal plasticity and survival.[3] Similarly, norepinephrine can also induce CREB activation and the expression of neurotrophic factors like BDNF.[4]





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